![molecular formula C12H17NO3 B1446809 2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid CAS No. 14598-96-0](/img/structure/B1446809.png)
2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid
Overview
Description
2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid (BAMHMB) is a naturally occurring organic compound that is found in a variety of different organisms. It is an important component of many metabolic pathways, and is involved in a wide range of physiological processes. BAMHMB has been studied for its potential therapeutic applications, including its ability to modulate the activity of enzymes and receptors, and to act as a prodrug.
Scientific Research Applications
Multicomponent Reactions in Organic Synthesis
2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid: can be utilized in multicomponent reactions (MCRs), which are highly valued in organic synthesis for constructing complex molecules from simpler components. These reactions are efficient, often require fewer steps, and can be more environmentally friendly due to reduced waste. The compound’s structure suggests potential reactivity in the formation of indole derivatives, which are prevalent in pharmaceuticals and agrochemicals .
Antimicrobial Agent Development
The benzylamino group within the compound indicates potential antimicrobial properties. By incorporating this compound into novel hydrazide derivatives, researchers can explore its efficacy against various bacterial strains. This could lead to the development of new antimicrobial agents, especially in the wake of increasing antibiotic resistance .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
The suzuki–miyaura (sm) cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, might be involved . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that amino acids can be synthesized from glycolytic and citric acid cycle intermediates . Also, the hydrogen isotope ratios of amino acids in all organisms are substantially fractionated relative to growth water, hinting at rich biochemical information encoded in such signals .
Pharmacokinetics
It’s known that the suzuki–miyaura (sm) cross-coupling reaction, which might be involved in the compound’s action, is characterized by exceptionally mild and functional group tolerant reaction conditions .
Result of Action
It’s known that indole derivatives, which have a similar structure, show various biologically vital properties .
Action Environment
It’s known that the suzuki–miyaura (sm) cross-coupling reaction, which might be involved in the compound’s action, is characterized by a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
properties
IUPAC Name |
2-(benzylamino)-3-hydroxy-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,16)10(11(14)15)13-8-9-6-4-3-5-7-9/h3-7,10,13,16H,8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSUZMYXBIGTLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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